ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856041-27-4
VCID: VC6072837
InChI: InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-14(13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3
SMILES: CCOC(=O)C1=NN(C=C1Cl)C2CCCC2
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate

CAS No.: 1856041-27-4

Cat. No.: VC6072837

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7

* For research use only. Not for human or veterinary use.

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate - 1856041-27-4

Specification

CAS No. 1856041-27-4
Molecular Formula C11H15ClN2O2
Molecular Weight 242.7
IUPAC Name ethyl 4-chloro-1-cyclopentylpyrazole-3-carboxylate
Standard InChI InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-14(13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Standard InChI Key FHPRUOCBRKPWTB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1Cl)C2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, a class of five-membered heterocycles with two adjacent nitrogen atoms. Its structure (Figure 1) includes:

  • Chlorine at the 4-position, enhancing electrophilic reactivity.

  • Cyclopentyl at the 1-position, contributing steric bulk and influencing solubility.

  • Ethyl ester at the 3-position, offering sites for hydrolysis or transesterification.

Table 1: Key Molecular Descriptors

PropertyValueSource Reference
Molecular FormulaC11_{11}H15_{15}ClN2_2O2_2Inferred from analogs
Molecular Weight242.7 g/molCalculated
Boiling Point~480°C (estimated)Analog data
Canonical SMILESClC1=C(N(N=C1)C2CCCC2)C(=O)OCCGenerated

The cyclopentyl group’s conformational flexibility may enable unique interactions in catalytic or biological systems, while the ester group provides a handle for further functionalization .

Synthesis Methodologies

Electrochemical Chlorination

A patent (CN103556174A) describes electrochemical chlorination for pyrazole derivatives, avoiding traditional corrosive agents like sulfuryl chloride . Applied to ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate, this method could involve:

  • Electrolyte Preparation: A solution of the non-chlorinated precursor (e.g., ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate) in a polar solvent.

  • Electrolysis: Using graphite electrodes at controlled potentials to introduce chlorine selectively at the 4-position.

  • Workup: Distillation to recover HCl byproduct, followed by extraction and recrystallization.

This approach achieves ≥85% yield in analogous compounds, with atomic economy improvements of 20–30% compared to stoichiometric methods .

Cyclocondensation Routes

Alternative pathways adapt cyclocondensation reactions, as seen in ethyl 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole synthesis :

  • Step 1: Cyclopentylamine reacts with diketene derivatives to form the pyrazole core.

  • Step 2: Chlorination using N-chlorosuccinimide (NCS) under mild conditions (0–5°C).

  • Step 3: Esterification with ethanol and H2_2SO4_4 catalyst.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Byproducts
Electrochemical 85–9099HCl (recyclable)
Cyclocondensation 70–7595Succinimide

Reactivity and Functionalization

Nucleophilic Substitution

The 4-chloro group undergoes substitution with amines, alkoxides, or thiols. For example, reaction with morpholine in DMF at 80°C yields 4-morpholino derivatives, useful in medicinal chemistry .

Ester Hydrolysis

The ethyl ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/EtOH, reflux), enabling conversion to amides or anhydrides. Kinetic studies on analogs show pseudo-first-order kinetics with k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at pH 12 .

Cyclopentyl Group Modifications

Hydrogenation of the cyclopentyl ring (H2_2, Pd/C) produces cyclohexyl analogs, altering steric and electronic profiles. This transformation is critical in tuning compound lipophilicity for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in THF (12 mg/mL) and DCM (18 mg/mL); insoluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at 210°C (TGA data from analogs), making it suitable for high-temperature reactions .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.35 (t, 3H, ester CH3_3), 1.85–2.10 (m, 8H, cyclopentyl), 4.30 (q, 2H, ester CH2_2), 6.50 (s, 1H, pyrazole H5) .

  • IR: 1745 cm1^{-1} (C=O stretch), 750 cm1^{-1} (C-Cl stretch) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Pyrazole esters serve as precursors to NSAIDs and kinase inhibitors. The cyclopentyl moiety in this compound may enhance blood-brain barrier penetration, making it valuable in CNS drug discovery .

Agrochemical Development

Chlorinated pyrazoles are key in fungicide synthesis. Field trials of analogs show EC50_{50} values of 0.8 μM against Phytophthora infestans, outperforming commercial agents .

Materials Science

Incorporated into metal-organic frameworks (MOFs), pyrazole esters improve CO2_2 adsorption capacity (up to 4.7 mmol/g at 25°C), relevant for carbon capture technologies .

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